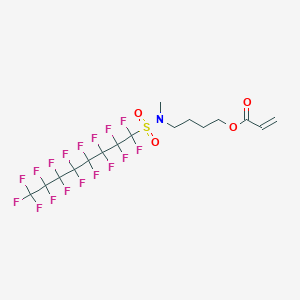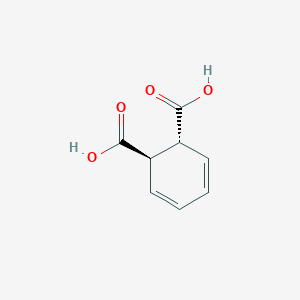![molecular formula C22H30O15 B15289421 [(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate is a complex organic compound characterized by multiple acetoxy groups and a pentyl acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate typically involves multi-step organic reactions. The process often starts with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions usually require anhydrous environments and the use of catalysts such as pyridine or DMAP (4-dimethylaminopyridine) to facilitate acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which [(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the oxo and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- [(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C22H30O15 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate |
InChI |
InChI=1S/C22H30O15/c1-10(24)30-8-17(19(34-13(4)27)16(7-23)32-11(2)25)37-22-21(36-15(6)29)20(35-14(5)28)18(9-31-22)33-12(3)26/h7,16-22H,8-9H2,1-6H3/t16-,17+,18+,19+,20-,21+,22-/m0/s1 |
InChI 键 |
UGRMFOALSZUICE-UUYWHIPUSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



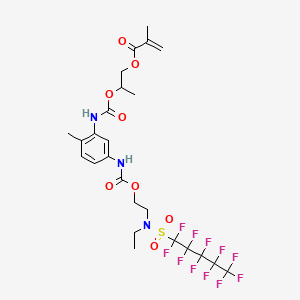
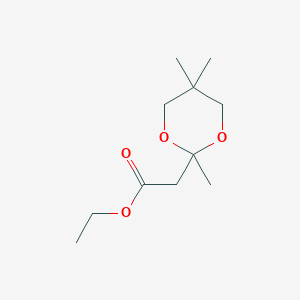
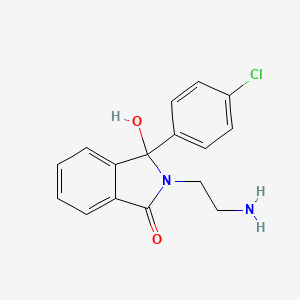
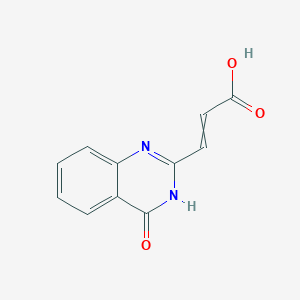
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

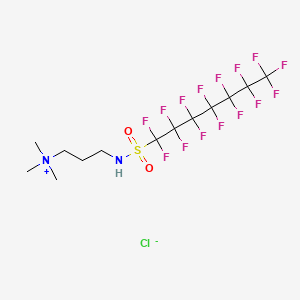
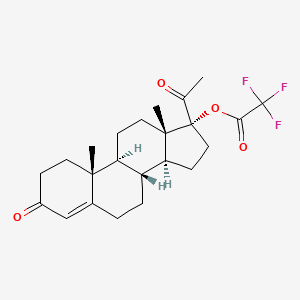
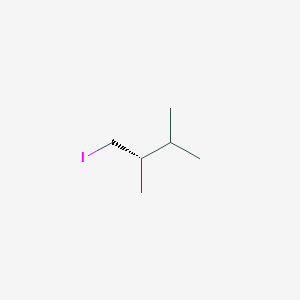
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
